1-苯基-4-(1-丙基苯并咪唑-2-基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

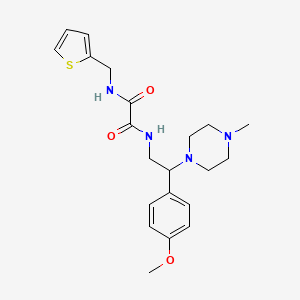

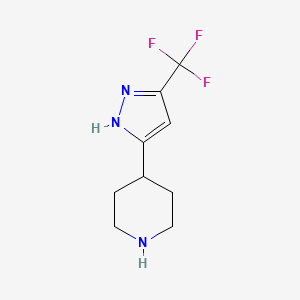

1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, also known as PBP, is a synthetic compound that belongs to the class of pyrrolidinones. It has gained significant attention in recent years due to its potential applications in scientific research. PBP is a versatile compound that has shown promising results in various fields such as drug discovery, neuroscience, and medicinal chemistry.

科学研究应用

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a core component of 1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one , is widely utilized in medicinal chemistry due to its versatility and biological activity. This compound can be used to design drugs with enhanced pharmacokinetic properties. The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .

Antibacterial Agents

Research indicates that modifications to the pyrrolidine ring can lead to compounds with significant antibacterial activity. The N′-substituents and phenyl substituents on the pyrrolidine ring influence the antibacterial efficacy, suggesting that 1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one could be a precursor for developing new antibacterial drugs .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds, which is essential for creating drugs with specific biological activities. The different spatial orientations of the substituents on the pyrrolidine ring can lead to diverse biological profiles, making this compound a valuable scaffold for stereoselective synthesis .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, 1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one offers an efficient way to explore the pharmacophore space. This exploration is key to identifying the structural features necessary for biological activity and can aid in the design of novel therapeutic agents .

ADME/Tox Optimization

The introduction of heteroatomic fragments, such as the benzimidazole and pyrrolidine rings, into drug molecules is a strategic approach to modify physicochemical parameters for optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles. This compound’s structure could be used to improve the pharmacokinetic properties of new drug candidates .

3D Structural Diversity

The non-planarity of the pyrrolidine ring in 1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one contributes to increased three-dimensional coverage, which is beneficial for interacting with biological targets. This phenomenon, known as “pseudorotation,” is advantageous for the discovery of compounds with unique binding modes .

属性

IUPAC Name |

1-phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-12-22-18-11-7-6-10-17(18)21-20(22)15-13-19(24)23(14-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARMRXXNNILWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2742672.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)

![N-(2,4-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2742675.png)

{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)

![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)

![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)

![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)